(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone
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Overview
Description
The compound (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is a synthetic organic molecule that features a thiadiazole ring, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with an appropriate carboxylic acid derivative under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a piperidine derivative.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the piperidine-thiadiazole intermediate with a fluorophenyl ketone under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets is attributed to the thiadiazole ring, which is known for its bioisosteric properties.
Medicine
In medicinal research, this compound is being investigated for its anticancer properties. The thiadiazole ring has been shown to disrupt DNA replication, which can inhibit the growth of cancer cells .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form strong interactions with biological molecules, disrupting their normal function. This disruption can lead to the inhibition of enzyme activity or the blocking of receptor sites, which in turn affects cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5-(2-(4-Ethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine): This compound also features a thiadiazole ring and has shown similar biological activities.
(3-(5-Amino-1,3,4-thiadiazol-2-yl)-1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one): Another thiadiazole derivative with significant binding affinity and biological activity.
Uniqueness
What sets (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone apart is its combination of a thiadiazole ring with a piperidine and fluorophenyl group. This unique structure allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
Biological Activity
The compound (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₁N₃O₂S |
Molecular Weight | 331.4 g/mol |
CAS Number | 1172868-42-6 |
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety and the fluorophenyl group contribute to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound under discussion has shown promising results in inhibiting various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Activity noted against Aspergillus niger and Aspergillus fumigatus.
In a comparative study, the minimum inhibitory concentration (MIC) of related thiadiazole compounds was found to be lower than standard antibiotics like itraconazole, indicating enhanced efficacy .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A study highlighted that derivatives containing the thiadiazole scaffold exhibited significant antiviral activities against tobacco mosaic virus (TMV), with some compounds achieving protection rates exceeding 60% at specific concentrations . The incorporation of fluorophenyl groups was noted to enhance these effects, making it a promising candidate for further antiviral research.
Anticancer Potential
Initial investigations into the anticancer potential of this compound suggest that it may inhibit tumor growth through various mechanisms. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit cell proliferation . Further studies are needed to elucidate the precise mechanisms by which this compound exerts its anticancer effects.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole derivatives, including compounds structurally similar to this compound. Results showed that certain modifications led to enhanced antibacterial activity, particularly against resistant strains .
- Antiviral Studies : In vitro assays demonstrated that related thiadiazole compounds could significantly reduce viral loads in infected plant models. The mechanism was attributed to the inhibition of viral replication processes .
- Cytotoxicity Tests : Assessments on human cell lines revealed that while exhibiting antimicrobial and antiviral activities, the compound displayed low cytotoxicity levels, suggesting a favorable safety profile for therapeutic applications .
Properties
IUPAC Name |
[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-5-3-4-6-13(12)17/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQXIIPHWTXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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